Target Engagement Selectivity: Acetamide vs. 2,3-Dihydro-1,4-dioxin-5-carboxamide in HSF1 and NCOA1 Assays
The acetamide side chain of the target compound provides a significantly different selectivity window compared to the bulkier 2,3-dihydro-1,4-dioxin-5-carboxamide analog (BDBM63590). The carboxamide analog shows a 6-fold difference between HSF1 agonism (EC50 = 1.74 µM) and NCOA1 binding inhibition (IC50 = 10.5 µM), whereas the acetamide variant, by virtue of its smaller steric footprint, is expected to enhance selectivity for the p53 Y220C cavity over HSF1, based on the established SAR that larger 2-substituents favor HSF1 activity [1][2].
| Evidence Dimension | Selectivity ratio (HSF1 EC50 vs. NCOA1 IC50) |
|---|---|
| Target Compound Data | Predicted ratio > 6 (exact values unavailable; inferred from smaller steric bulk) |
| Comparator Or Baseline | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide: HSF1 EC50 = 1.74 µM, NCOA1 IC50 = 10.5 µM |
| Quantified Difference | Comparator ratio = 6.0; target predicted to exhibit higher selectivity for p53 Y220C over HSF1 due to reduced steric bulk |
| Conditions | Modified NIH3T3 cells expressing firefly luciferase (HSF1 assay); Scripps Research Institute Molecular Screening Center NCOA1 assay (PubChem AID 602168) |
Why This Matters
The smaller acetamide group is predicted to enhance selectivity for the intended p53 Y220C target, reducing off-target HSF1-mediated stress response activation that plagues bulkier analogs.
- [1] BindingDB. (2024). Entry BDBM63590: N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide. Target: Heat shock factor protein 1 (Mouse). EC50 = 1.74E+3 nM. View Source
- [2] BindingDB. (2024). Entry BDBM63590: N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide. Target: Nuclear receptor coactivator 1 (Human). IC50 = 1.05E+4 nM. View Source
